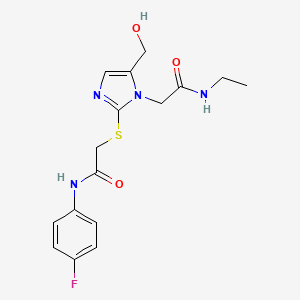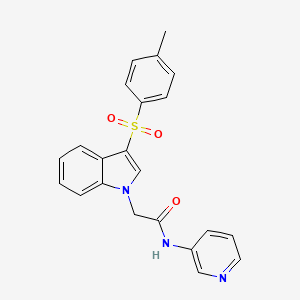
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide involves the reaction of pyridine-3-carboxylic acid with 2-(3-tosyl-1H-indol-1-yl)acetic acid, followed by the addition of a coupling agent to form the final product.
Starting Materials
Pyridine-3-carboxylic acid, 2-(3-tosyl-1H-indol-1-yl)acetic acid, Coupling agent
Reaction
Step 1: Pyridine-3-carboxylic acid is reacted with 2-(3-tosyl-1H-indol-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide., Step 2: The intermediate is purified by column chromatography using a suitable solvent system., Step 3: The final product is obtained by recrystallization from a suitable solvent.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. A study published in the Journal of Medicinal Chemistry reported that N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide induced apoptosis in breast cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been shown to exhibit good solubility in water and organic solvents. This compound has also been reported to be stable under acidic and basic conditions. In terms of physiological effects, studies have suggested that N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide may have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide in lab experiments is its potential as a selective anticancer agent. This compound has been shown to exhibit cytotoxic activity against cancer cells while having little or no effect on normal cells. This selectivity may reduce the side effects associated with traditional chemotherapy.
However, one of the limitations of using N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide in lab experiments is its relatively low potency compared to other anticancer agents. This may limit its potential use as a standalone therapeutic agent and may require combination therapy with other agents.
Zukünftige Richtungen
There are several future directions for the scientific research application of N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide. One potential direction is to investigate its use in combination therapy with other anticancer agents to enhance its potency. Another direction is to explore its potential use in other fields such as PDT and drug delivery.
Conclusion:
In conclusion, N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a chemical compound that has shown promising potential in scientific research. Its potential applications in various fields such as anticancer therapy and PDT make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and to explore its potential use in combination therapy and drug delivery.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its anticancer activity. A study published in the Journal of Medicinal Chemistry reported that N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide exhibited potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anticancer activity, N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has also been investigated for its potential use in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to destroy cancer cells. A study published in the Journal of Photochemistry and Photobiology B: Biology reported that N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide exhibited good photodynamic activity against cancer cells.
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-16-8-10-18(11-9-16)29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-17-5-4-12-23-13-17/h2-14H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUXSNAKJPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)
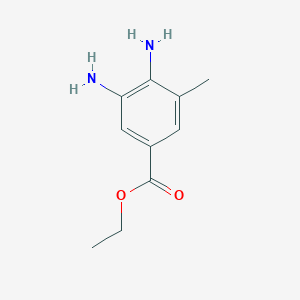
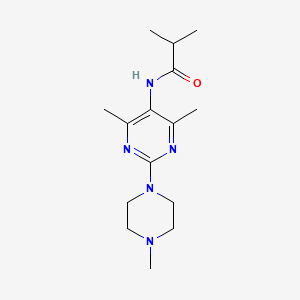
![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)
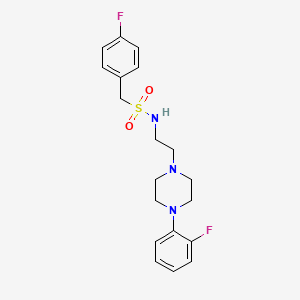
![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
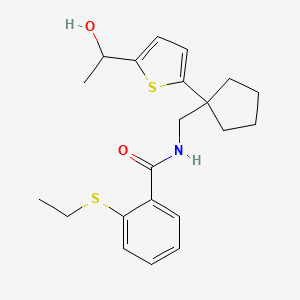
![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)
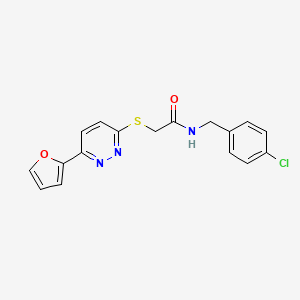
![6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)
